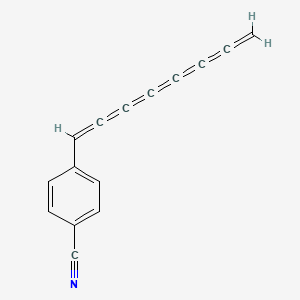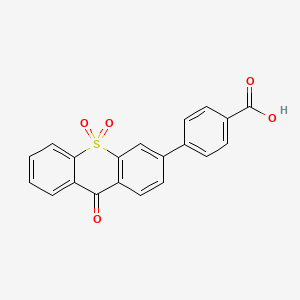
3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate is a complex organic compound that belongs to the class of phenylpropanoids. This compound is characterized by the presence of a hydroxy and methoxy group attached to a phenyl ring, which is further connected to a long-chain fatty acid ester. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate typically involves the esterification of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid with hexatetracontanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of 3-(4-Hydroxy-3-methoxyphenyl)propionic acid.
Reduction: Formation of 3-(4-Hydroxy-3-methoxyphenyl)propanol.
Substitution: Formation of various substituted phenylpropanoids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxy and methoxy groups.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-κB.
Anticancer Activity: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar structure but lacks the long-chain fatty acid ester.
3-(4-Hydroxyphenyl)propionic acid: Similar structure but lacks the methoxy group.
3-(4-Methoxyphenyl)propionic acid: Similar structure but lacks the hydroxy group.
Uniqueness
3-(4-Hydroxy-3-methoxyphenyl)propyl hexatetracontanoate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, along with a long-chain fatty acid ester. This combination imparts unique physicochemical properties, making it suitable for diverse applications in research and industry .
Propiedades
Número CAS |
845786-99-4 |
|---|---|
Fórmula molecular |
C56H104O4 |
Peso molecular |
841.4 g/mol |
Nombre IUPAC |
3-(4-hydroxy-3-methoxyphenyl)propyl hexatetracontanoate |
InChI |
InChI=1S/C56H104O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-48-56(58)60-51-46-47-53-49-50-54(57)55(52-53)59-2/h49-50,52,57H,3-48,51H2,1-2H3 |
Clave InChI |
AZDFKWSJDLDYLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


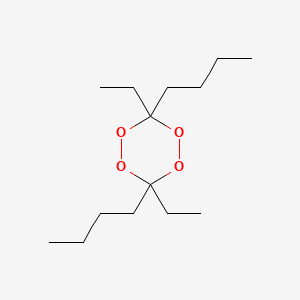
![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)
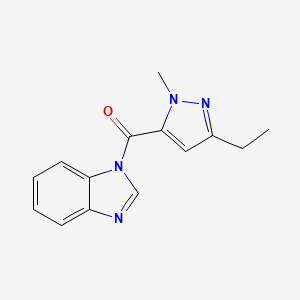
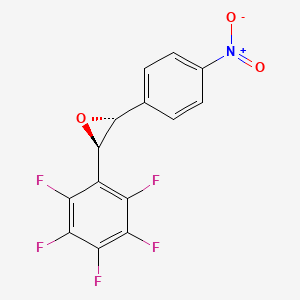
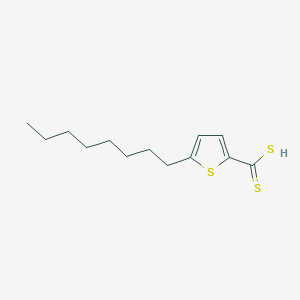
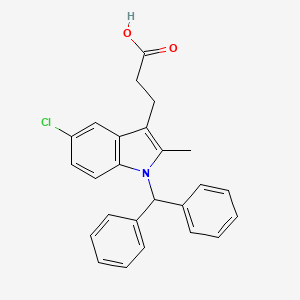
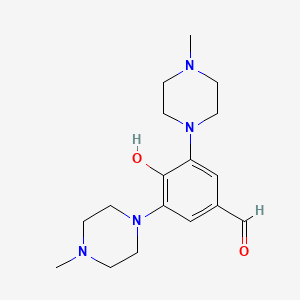
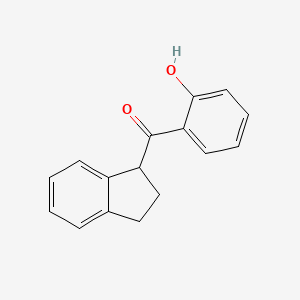
![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)
![2,3-Dihydrofuro[3,4-b][1,4]dioxine-5,7-dicarbonyl dichloride](/img/structure/B14191683.png)
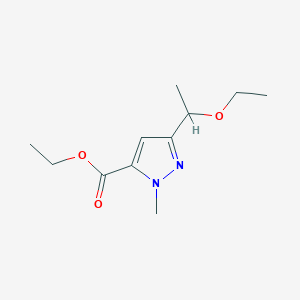
![2-[(2,6-Dichlorophenyl)sulfanyl]aniline](/img/structure/B14191698.png)
